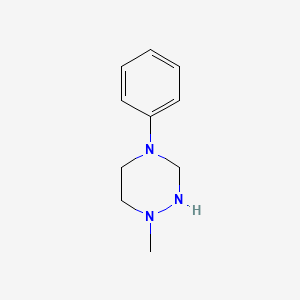
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- is a nitrogen-containing heterocyclic compound. It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms. This specific compound is notable for its hexahydro structure, indicating that it is fully saturated, and for its substitution with a methyl group at the first position and a phenyl group at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazine derivatives typically involves the condensation of 1,2-dicarbonyl compounds with amidrazones. One common method is the Bamberger triazine synthesis, which involves the reaction of an amidrazone with a 1,2-dicarbonyl compound under acidic conditions . Another method involves the [4 + 2] domino annulation reactions, which use ketones, aldehydes, alkynes, secondary alcohols, and alkenes as starting materials .
Industrial Production Methods
Industrial production methods for 1,2,4-triazine derivatives often involve large-scale synthesis using similar condensation reactions. The choice of reagents and conditions can vary depending on the desired substitution pattern and the specific application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more substituents on the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazine N-oxides, while substitution reactions can yield a variety of substituted triazines.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4-triazine, hexahydro-1-methyl-4-phenyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: Another isomer of triazine with different substitution patterns.
Pyrrolo[2,1-f][1,2,4]triazine: A fused heterocycle that is part of several kinase inhibitors and nucleoside drugs.
2,4,6-Trichloro-1,3,5-triazine: Used in the production of reactive dyes and other industrial applications.
Uniqueness
1,2,4-Triazine, hexahydro-1-methyl-4-phenyl- is unique due to its specific substitution pattern and fully saturated structure. This gives it distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
88967-29-7 |
|---|---|
Molekularformel |
C10H15N3 |
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
1-methyl-4-phenyl-1,2,4-triazinane |
InChI |
InChI=1S/C10H15N3/c1-12-7-8-13(9-11-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI-Schlüssel |
COILMJROIUZODR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


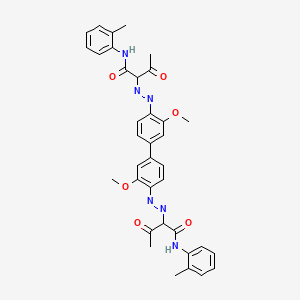

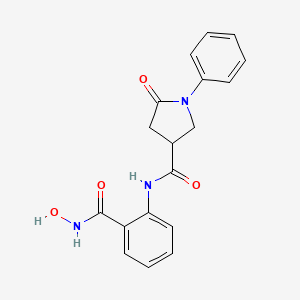
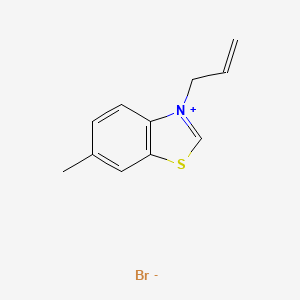
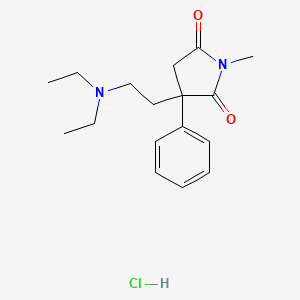
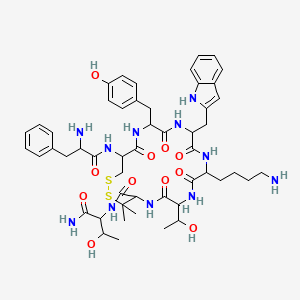
![N-[(Methanesulfonyl)oxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14147797.png)


![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
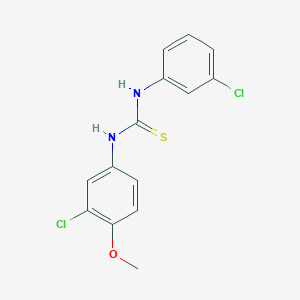
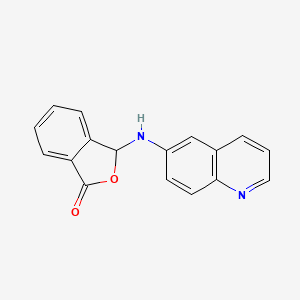
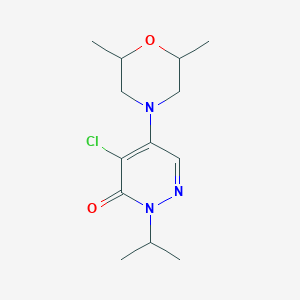
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
